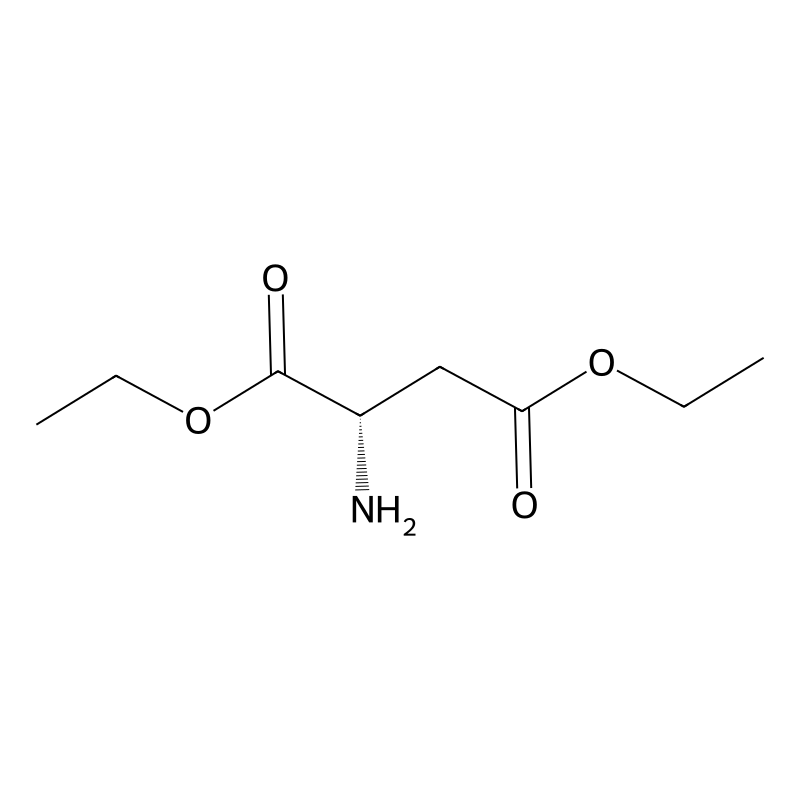

Diethyl DL-aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Diethyl DL-aspartate is the pre-protected, diesterified derivative of the racemic amino acid DL-aspartic acid. Unlike free amino acids, which are typically high-melting, zwitterionic solids, this compound is a liquid at room temperature and exhibits excellent miscibility in a wide range of organic solvents . By masking both carboxylic acid groups as ethyl esters, it directs chemical reactivity exclusively toward the α-amine and the α-carbon. This makes it a highly processable, cost-effective building block for the synthesis of nitrogenous heterocycles, polyaspartate polymers, and advanced α-functionalized pharmaceutical intermediates where the premium cost of enantiopure L-aspartate is not justified [1].

Research Fit

Substituting Diethyl DL-aspartate with free DL-aspartic acid fundamentally disrupts organic synthesis workflows. The free acid is a zwitterionic solid that decomposes above 300°C and is strictly insoluble in standard organic solvents like ether or dichloromethane [1]. Attempting to use the free acid in homogeneous organic catalysis requires either harsh aqueous-organic biphasic conditions or an in-situ esterification step, which reduces overall yield and increases process time. Conversely, substituting with Diethyl L-aspartate introduces an unnecessary procurement premium. If the downstream synthetic route destroys the α-stereocenter—such as during the aromatization of pyrroles—or if a racemic polymer is the target, utilizing the enantiopure L-form provides zero functional advantage while significantly inflating material costs [2].

Substitution Risk

Quantitative Evidence Guide: Processability and Procurement Differentiators for Diethyl DL-aspartate

Enhanced Organic Phase Processability via Esterification

Diethyl DL-aspartate is a liquid that is highly miscible in both polar and non-polar organic solvents, enabling seamless integration into homogeneous organic reactions . In stark contrast, the baseline comparator, free DL-aspartic acid, is a high-melting solid (decomposition >300°C) with negligible solubility in organic media such as alcohols and ethers [1]. This fundamental phase difference dictates precursor selection for non-aqueous synthesis.

| Evidence Dimension | Physical state and organic solvent solubility |

| Target Compound Data | Liquid phase, highly soluble in organic solvents |

| Comparator Or Baseline | DL-aspartic acid (Solid, MP >300°C, insoluble in ether/alcohols) |

| Quantified Difference | Complete phase transition from insoluble solid to miscible organic liquid |

| Conditions | Standard laboratory conditions (25°C, 1 atm) |

Eliminates the need for complex biphasic solvent systems or yield-reducing in-situ solubilization steps during organic synthesis.

Carboxylate Protection for Selective α-Functionalization

The dual ethyl esterification in Diethyl DL-aspartate completely masks the nucleophilicity of the carboxylic acids, directing catalytic activity exclusively to the α-amine or α-carbon [1]. For example, in transition-metal catalyzed asymmetric α-arylation or propargylation, the pre-protected diester prevents the catalyst poisoning and unwanted side reactions that would occur with the zwitterionic free acid [2]. Using the free acid would necessitate a separate, yield-reducing 1-2 step protection sequence.

| Evidence Dimension | Chemoselectivity in α-functionalization |

| Target Compound Data | 100% carboxylate protection |

| Comparator Or Baseline | Free DL-aspartic acid (0% protection, zwitterionic interference) |

| Quantified Difference | Avoidance of a 1-2 step protection/deprotection sequence |

| Conditions | Transition metal-catalyzed α-functionalization |

Streamlines multi-step synthetic routes by providing a pre-protected, ready-to-use building block.

Procurement Cost-Efficiency in Non-Stereospecific Syntheses

When synthesizing achiral nitrogen heterocycles (e.g., substituted pyrroles or pyrimidines) where the α-stereocenter is inherently destroyed, Diethyl DL-aspartate offers identical chemical reactivity to Diethyl L-aspartate [1]. Procuring the enantiopure L-form for these specific pathways results in a significant and unnecessary price premium. The racemic DL-form provides equivalent molar yields for achiral targets while optimizing the raw material budget [2].

| Evidence Dimension | Stereochemical utility vs. Cost |

| Target Compound Data | Racemic mixture (highly cost-effective for achiral targets) |

| Comparator Or Baseline | Diethyl L-aspartate (Enantiopure, premium cost) |

| Quantified Difference | Equivalent yield in achiral heterocycle synthesis without the enantiopure price premium |

| Conditions | Syntheses involving loss of the α-stereocenter |

Optimizes procurement budgets by matching the chemical's stereochemical purity to the actual requirements of the downstream process.

Synthesis of Achiral Nitrogen Heterocycles

Ideal as a highly soluble, cost-effective building block for producing substituted pyrroles, pyrimidines, and succinimides where the original α-stereocenter is lost during aromatization or cyclization [1].

Precursor for Advanced α-Functionalized Amino Acids

The optimal choice for transition-metal catalyzed asymmetric α-arylation or α-propargylation, as the pre-installed ethyl esters protect the carboxylates and ensure complete solubility in organic catalytic systems [2].

Production of Racemic Polyaspartic Acid Derivatives

Serves as a processable liquid monomer for the synthesis of biodegradable polyaspartates used in water treatment and agriculture, where the premium cost of enantiopure monomers is unnecessary [3].

Application Fit Matrix

References

- [1] Synthetic Heterocyclic Chemistry: Stereocenter Loss in Aromatization.

- [2] Accounts of Chemical Research. 'Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines.' 2024.

- [3] Prospects of Using Biocatalysis for the Synthesis and Modification of Polymers. Molecules 2021.

XLogP3

UNII

Other CAS

Use Classification

General Manufacturing Information

Explore Compound Types